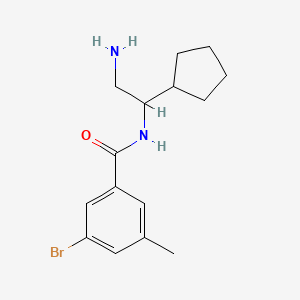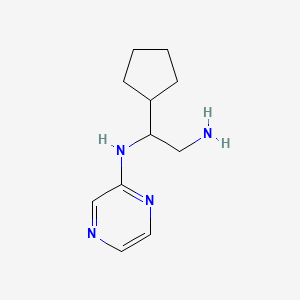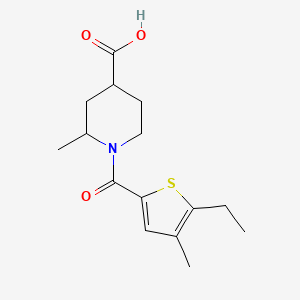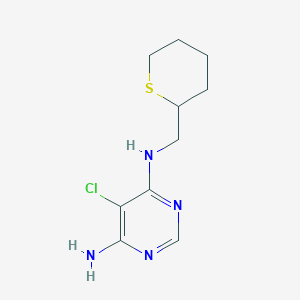![molecular formula C12H17ClN4 B6634076 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine, also known as CCT244747, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound works by inhibiting the activity of checkpoint kinase 1 (CHK1), which is a key regulator of the cell cycle and DNA damage response pathways.
Mechanism of Action
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine works by binding to the ATP-binding site of CHK1, which prevents its activation and downstream signaling. This results in the inhibition of the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has also been shown to inhibit the repair of DNA double-strand breaks, which further enhances its cytotoxic effects.
Biochemical and Physiological Effects:
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, which is consistent with the inhibition of CHK1. In addition, 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to enhance the cytotoxic effects of DNA-damaging agents such as radiation and chemotherapy in preclinical models of cancer. However, the effects of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine is its specificity for CHK1, which reduces the potential for off-target effects. In addition, 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to enhance the cytotoxic effects of DNA-damaging agents, which may improve the efficacy of cancer treatment. However, one limitation of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine. One area of interest is the development of more potent and selective CHK1 inhibitors, which may further improve the efficacy of cancer treatment. Another area of interest is the investigation of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine in combination with other targeted therapies, such as PARP inhibitors, which may enhance its cytotoxic effects. Finally, the effects of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine on normal cells and tissues should be further investigated to better understand its potential toxicity and side effects.
Synthesis Methods
The synthesis of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine involves several steps, including the reaction of 2-cyclohexen-1-amine with 2-chloroethylamine hydrochloride to form 2-(cyclohexen-1-yl)ethylamine. This intermediate is then reacted with 5-chloro-4,6-diaminopyrimidine in the presence of a coupling agent to produce 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
Scientific Research Applications
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been extensively studied for its potential use in cancer treatment. CHK1 is a crucial protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to enhance the cytotoxic effects of these agents in preclinical models of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-10-11(14)16-8-17-12(10)15-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXNSFJALNXCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)


![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)